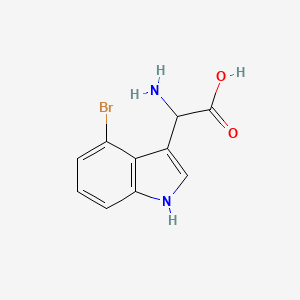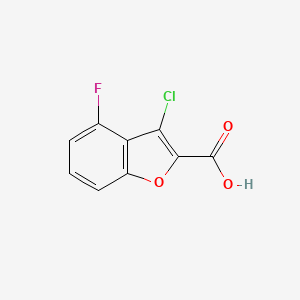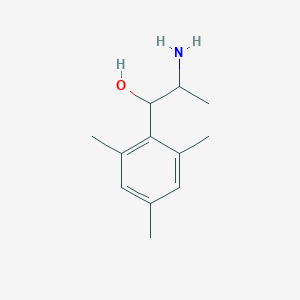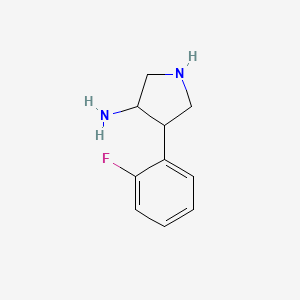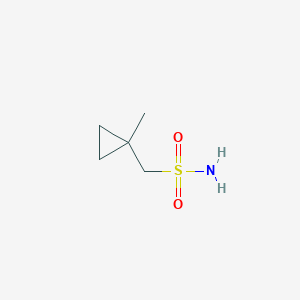![molecular formula C12H12F3IO B13174732 (2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13174732.png)
(2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane is a synthetic organic compound characterized by the presence of an iodomethyl group and a trifluoromethyl-substituted phenyl group attached to an oxolane ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a suitable oxolane derivative and reagents for introducing the iodomethyl and trifluoromethyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of solvents, catalysts, and specific temperatures to ensure the desired stereochemistry and yield.
Purification: The final product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to maximize efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups attached to the oxolane ring.
Coupling Reactions: The trifluoromethyl-substituted phenyl group can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, and alkoxides may be used.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodomethyl group.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which (2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane: Similar structure with a bromomethyl group instead of an iodomethyl group.
(2S,4R)-2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]oxolane: Similar structure with a chloromethyl group instead of an iodomethyl group.
Uniqueness
The presence of the iodomethyl group in (2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane may confer unique reactivity and properties compared to its bromomethyl and chloromethyl analogs. The trifluoromethyl-substituted phenyl group also contributes to its distinct chemical behavior.
Propriétés
Formule moléculaire |
C12H12F3IO |
|---|---|
Poids moléculaire |
356.12 g/mol |
Nom IUPAC |
(2S,4R)-2-(iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane |
InChI |
InChI=1S/C12H12F3IO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |
Clé InChI |
RJVSWVCYABMCSU-ONGXEEELSA-N |
SMILES isomérique |
C1[C@@H](CO[C@@H]1CI)C2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
C1C(COC1CI)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol](/img/structure/B13174653.png)
![3,4-Dihydroxy-5-[1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174661.png)
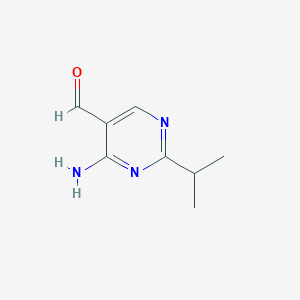
![2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one](/img/structure/B13174703.png)

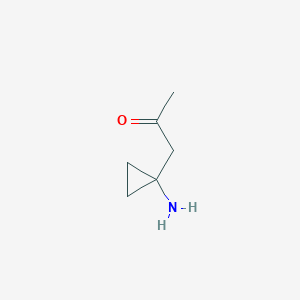
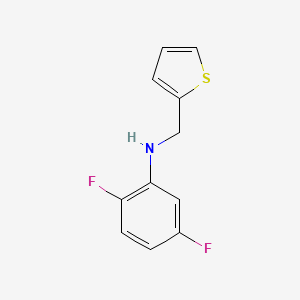
![[(3-Methoxyphenyl)amino]thiourea](/img/structure/B13174727.png)
